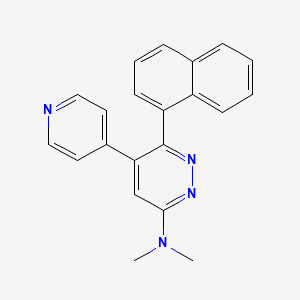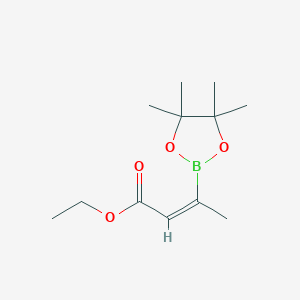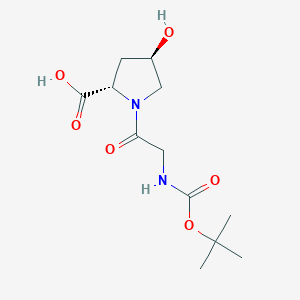
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that plays a significant role in organic synthesis, particularly in the field of peptide chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various protected and deprotected amino acids and peptides, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a building block for the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-methoxypyrrolidine-2-carboxylic acid
- (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4R)-1-((tert-Butoxycarbonyl)glycyl)-4-hydroxypyrrolidine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various biologically active molecules, offering advantages in terms of selectivity and efficiency .
Properties
Molecular Formula |
C12H20N2O6 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)13-5-9(16)14-6-7(15)4-8(14)10(17)18/h7-8,15H,4-6H2,1-3H3,(H,13,19)(H,17,18)/t7-,8+/m1/s1 |
InChI Key |
FJCRCZOXBXREGM-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


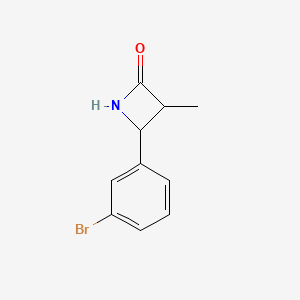
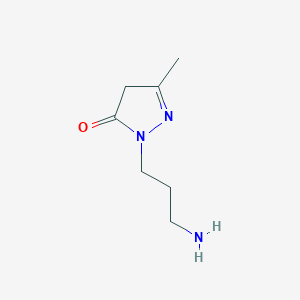
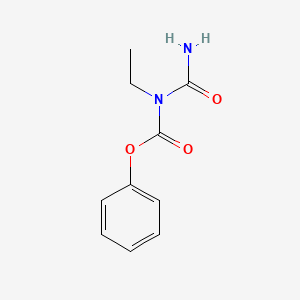
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
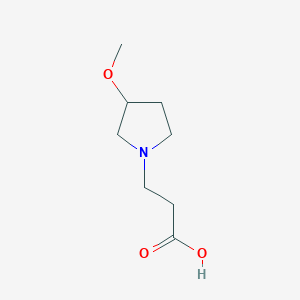
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
